molecular formula C15H15NO B12630098 7-Methoxy-1,6-dimethyl-9H-carbazole CAS No. 919090-30-5

7-Methoxy-1,6-dimethyl-9H-carbazole

Cat. No.: B12630098
CAS No.: 919090-30-5
M. Wt: 225.28 g/mol
InChI Key: DUHSGFOTGOFKDZ-UHFFFAOYSA-N
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Description

7-Methoxy-1,6-dimethyl-9H-carbazole is a derivative of carbazole, a significant class of heterocyclic compounds. Carbazoles have been known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry . The compound this compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to the carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,6-dimethyl-9H-carbazole typically involves the introduction of methoxy and methyl groups to the carbazole core. One common method is the methylation of carbazole derivatives followed by methoxylation. The reaction conditions often include the use of methylating agents such as methyl iodide and methanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups such as nitro, sulfonyl, and halogen groups .

Scientific Research Applications

7-Methoxy-1,6-dimethyl-9H-carbazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,6-dimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Dimethyl-9H-carbazole
  • 6-Methoxy-1,4-dimethyl-9H-carbazole
  • 3-Methylcarbazole
  • 2-Methylcarbazole

Uniqueness

7-Methoxy-1,6-dimethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

919090-30-5

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

7-methoxy-1,6-dimethyl-9H-carbazole

InChI

InChI=1S/C15H15NO/c1-9-5-4-6-11-12-7-10(2)14(17-3)8-13(12)16-15(9)11/h4-8,16H,1-3H3

InChI Key

DUHSGFOTGOFKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C=C(C(=C3)C)OC

Origin of Product

United States

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